molecular formula C14H14O2 B354417 (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol CAS No. 20854-60-8

(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B354417
CAS No.: 20854-60-8
M. Wt: 214.26g/mol
InChI Key: GVRSPKZCGUMKFK-UHFFFAOYSA-N
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Description

(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H14O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a hydroxymethyl group (-CH2OH)

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Methoxy[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybiphenyl, which can be prepared through the reaction of anisole with bromobenzene in the presence of a palladium catalyst.

    Formylation: The 4-methoxybiphenyl undergoes formylation using a formylating agent such as paraformaldehyde in the presence of an acid catalyst like hydrochloric acid.

    Reduction: The resulting 4’-methoxy[1,1’-biphenyl]-4-carbaldehyde is then reduced to (4’-Methoxy[1,1’-biphenyl]-4-yl)methanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of (4’-Methoxy[1,1’-biphenyl]-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 4’-Methoxy[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-Methoxy[1,1’-biphenyl]-4-ylmethane.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    4’-Methoxy[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, altering its chemical properties and reactivity.

    4’-Methoxy[1,1’-biphenyl]-4-ylmethane: Lacks the hydroxyl group, making it less polar and less reactive in certain contexts.

Uniqueness

(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

[4-(4-methoxyphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRSPKZCGUMKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359992
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20854-60-8
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-(4′-methoxyphenyl)benzoate (3.0 g, 12.3 mmol) was added in portions to a suspension of lithium aluminum hydride (0.94 g, 25.0 mmol) in tetrahydrofuran (40 ml) at room temperature for 20 minutes with stirring. The reaction solution was refluxed for 2 hours under heating and cooled to 0° C. To the residue was added water (1 ml) and 1 N aqueous sodium hydroxide (3 ml), the insoluble matter was filtered out and the filtrate was concentrated under reduced pressure. The object compound (1.2 g) was obtained from the residue as colorless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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